
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is an organic compound with a unique structure that combines biotin, an amino group, and a brominated oligoether chain. This compound is a derivative of the natural product 1-biotinylamino-3,6,9-trioxaundecane and has a wide range of applications in scientific research, particularly in bioconjugation and cell surface labeling .
Mechanism of Action
Target of Action
The primary target of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the cellular membrane . This compound is a membrane impermeable biotinylation reagent , which means it is used to attach biotin to various biomolecules without crossing the cell membrane.
Mode of Action
The bromide end of This compound can be used as a site for covalent attachment to a nucleophilic residue of a molecule . This results in the appending of a biotin moiety and a long hydrophilic spacer to the compound . This interaction allows the compound to bind to its targets without crossing the cell membrane.
Biochemical Pathways
The compound is used in bioconjugation processes due to its reactive bromide group. Bioconjugation is the process of chemically linking two biomolecules together. The compound can also be used for cell surface labeling, which can help researchers visualize and study the cell surface proteins and their functions.
Pharmacokinetics
The pharmacokinetics of This compound As a membrane impermeable compound , it is likely to have limited absorption, distribution, metabolism, and excretion (ADME) within the body. Its bioavailability would be primarily determined by its ability to bind to its targets on the cell surface.
Result of Action
The result of the action of This compound is the biotinylation of cell surface proteins. This can help researchers understand the properties and functions of various cellular components.
Biochemical Analysis
Biochemical Properties
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is a membrane impermeable biotinylation reagent . It can be used in bioconjugation processes due to its reactive bromide group. This compound can also be used for cell surface labeling, which can help researchers visualize and study the cell surface proteins and their functions.
Cellular Effects
The primary target of this compound is the cellular membrane. This compound is used to attach biotin to various biomolecules without crossing the cell membrane. This interaction allows the compound to bind to its targets without crossing the cell membrane.
Molecular Mechanism
The bromide end of this compound can be used as a site for covalent attachment to a nucleophilic residue of a molecule . This results in the appending of a biotin moiety and a long hydrophilic spacer to the compound . This interaction allows the compound to bind to its targets without crossing the cell membrane.
Preparation Methods
The synthesis of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide involves several steps:
Starting Material: The synthesis begins with the preparation of 1-biotinylamino-3,6,9-trioxaundecane.
Bromination: The oligoether chain is brominated using a brominating agent such as phosphorus tribromide or N-bromosuccinimide under controlled conditions to introduce the bromide group at the terminal position.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide undergoes several types of chemical reactions:
Substitution Reactions: The bromide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alcohols.
Bioconjugation: The compound is commonly used in bioconjugation reactions, where the bromide group reacts with nucleophilic residues on biomolecules to form covalent bonds.
Labeling Reactions: It is used for cell surface labeling, where the bromide group facilitates the attachment of biotin to cell surface proteins.
Common reagents used in these reactions include thiols, amines, and alcohols, and the major products formed are biotinylated biomolecules.
Scientific Research Applications
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide has diverse applications in scientific research:
Membrane Studies: It is used as a membrane-impermeable biotinylation reagent to study cellular membranes and their components.
Bioconjugation: The compound is widely used in bioconjugation processes to link biomolecules together, facilitating the study of protein-protein interactions and other biochemical processes.
Cell Surface Labeling: It is employed for labeling cell surface proteins, aiding in the visualization and study of cell surface proteins and their functions.
Comparison with Similar Compounds
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is unique due to its combination of biotin, an amino group, and a brominated oligoether chain. Similar compounds include:
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate: This compound has a similar structure but includes a methanethiosulfonate group instead of a bromide.
N-Biotinyl-12-aminododecanoyltobramycin Amide: This compound is used in biochemical and pharmaceutical research and has a different oligoether chain length and functional groups.
These similar compounds highlight the versatility of biotinylated oligoethers in scientific research.
Properties
IUPAC Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOPWJWXDYKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


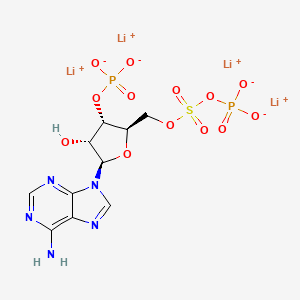
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
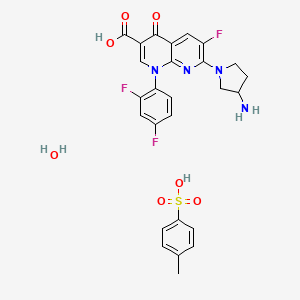
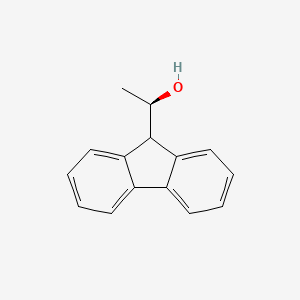
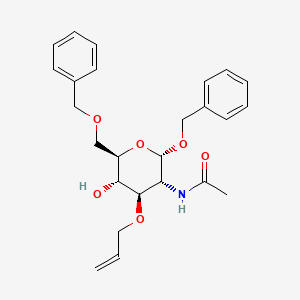
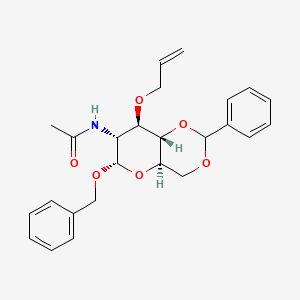
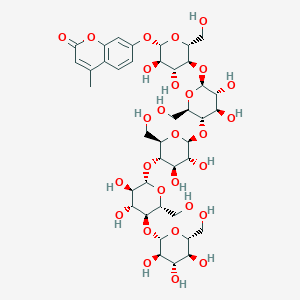
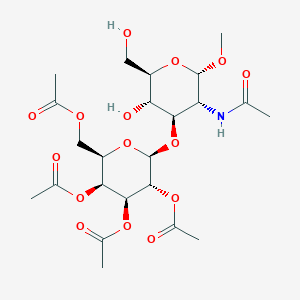
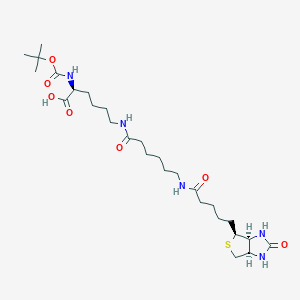
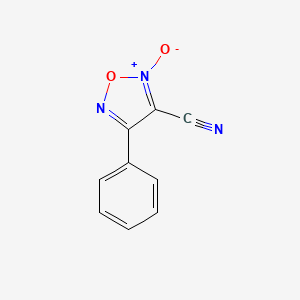
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
